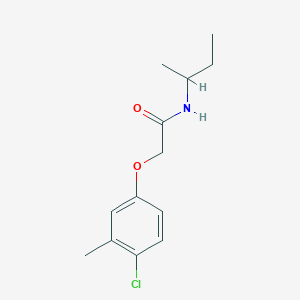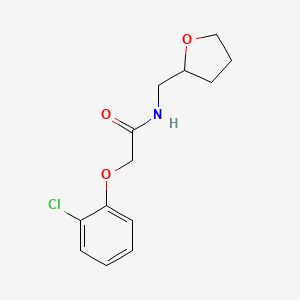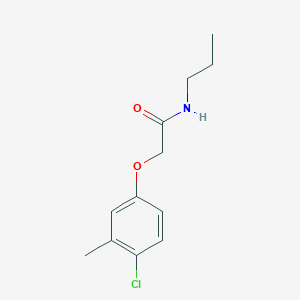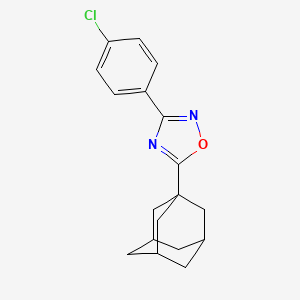
N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)acetamide
Descripción general
Descripción
N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)acetamide is a chemical compound used in scientific research for its potential therapeutic applications. The compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)acetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, it has been shown to increase the levels of GABA, an inhibitory neurotransmitter, and decrease the levels of glutamate, an excitatory neurotransmitter. By modulating the balance between these neurotransmitters, this compound may be able to reduce pain and inflammation and improve neurological function.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to reduce the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. These effects suggest that this compound has potent anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)acetamide has several advantages for use in laboratory experiments. It is relatively stable and easy to handle, making it a good candidate for in vitro studies. Additionally, it has been shown to have low toxicity, which is important for ensuring the safety of researchers working with the compound. However, there are also limitations to using this compound in laboratory experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)acetamide. One area of interest is its potential use in the treatment of pain and inflammation-related disorders. Further studies are needed to determine the optimal dosage and administration methods for the compound. Additionally, research is needed to better understand its mechanism of action and how it interacts with other neurotransmitters and signaling pathways. Another area of interest is its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to determine its efficacy and safety in these applications. Overall, this compound is a promising compound with potential therapeutic applications that warrant further investigation.
Aplicaciones Científicas De Investigación
N-(sec-butyl)-2-(4-chloro-3-methylphenoxy)acetamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
Propiedades
IUPAC Name |
N-butan-2-yl-2-(4-chloro-3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-4-10(3)15-13(16)8-17-11-5-6-12(14)9(2)7-11/h5-7,10H,4,8H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNODMMNOXRXAAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)COC1=CC(=C(C=C1)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-methylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3949029.png)


![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3949049.png)

![N-(3-chlorophenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B3949064.png)
![2-[(3-chlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949069.png)
![2-[(3,4-difluorophenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3949077.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949078.png)
![N-(3-chlorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949084.png)
![6-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949086.png)
![4-isopropyl-3-{2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B3949114.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B3949117.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B3949125.png)